N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClFN5O and its molecular weight is 409.85. The purity is usually 95%.
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Scientific Research Applications
Intermolecular Interactions and Crystal Engineering
1,2,4-Triazole derivatives have been extensively studied for their intermolecular interactions, which are crucial for understanding crystal engineering and material design. For instance, derivatives of 1,2,4-triazoles exhibit diverse intermolecular interactions, such as C–H⋯O, C–H⋯π, and lp⋯π interactions. These interactions are essential for designing materials with specific properties and have been analyzed using techniques like Hirshfeld surface analysis and DFT calculations (Shukla et al., 2014).
Synthesis and Versatility as Building Blocks
The synthesis of triazole derivatives involves versatile methodologies, including 1,3-dipolar cycloaddition reactions, showcasing their potential as building blocks for constructing complex molecules. For example, carbohydrazides derived from 1H-1,2,3-triazoles have been used to create a variety of heterocycles, indicating the adaptability of triazole derivatives in synthetic chemistry (Bonacorso et al., 2017).
Potential Biological Activities
The biological activities of triazole derivatives have been a subject of interest due to their potential therapeutic applications. For example, thiazole-aminopiperidine hybrid analogues, incorporating triazole moieties, have shown promising activity as Mycobacterium tuberculosis GyrB inhibitors, highlighting the role of triazole derivatives in developing new antimicrobial agents (Jeankumar et al., 2013).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O/c22-17-8-6-15(7-9-17)13-24-20(29)19-21(27-10-1-2-11-27)28(26-25-19)14-16-4-3-5-18(23)12-16/h1-12H,13-14H2,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETXOHIZSXDNCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.